Glycine, N-(ethoxycarbonyl)-
Overview
Description
Synthesis Analysis
The synthesis of Glycine, N-(ethoxycarbonyl)-, and its derivatives involves various chemical strategies. One notable method involves the peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, which has been employed to synthesize glycine and taurine conjugates of bile acids with yields higher than 90% (Tserng, Hachey, & Klein, 1977). This method demonstrates high efficiency and purity in the synthesis process, making it valuable for large-scale preparations.
Molecular Structure Analysis
The molecular structure of Glycine, N-(ethoxycarbonyl)-, plays a crucial role in its reactivity and the types of reactions it can undergo. While specific studies focusing on the molecular structure analysis of this compound were not highlighted in the searched papers, it is understood that the ethoxycarbonyl group's presence significantly influences the molecule's electronic properties and reactivity patterns, facilitating various chemical transformations.
Chemical Reactions and Properties
Glycine, N-(ethoxycarbonyl)-, participates in a variety of chemical reactions, showcasing its versatility. For example, the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one leads to the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters, demonstrating the compound's utility in creating complex molecules (Morgan & Pinhey, 1994). Such reactions highlight its chemical properties and its role as a versatile building block in organic synthesis.
Physical Properties Analysis
The physical properties of Glycine, N-(ethoxycarbonyl)-, such as solubility, melting point, and stability, are essential for its handling and application in various chemical syntheses. However, the current set of papers does not specifically address these properties. Generally, the physical properties would significantly depend on the compound's molecular structure, particularly the ethoxycarbonyl functional group, influencing its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of Glycine, N-(ethoxycarbonyl)-, including its reactivity with various reagents, stability under different conditions, and potential to undergo a range of chemical transformations, are critical for its application in synthetic chemistry. For instance, its reactivity in the formation of peptide bonds, as seen in the synthesis of glycine and taurine conjugates of bile acids, underscores its utility in peptide and protein engineering (Tserng, Hachey, & Klein, 1977).
Scientific Research Applications
Synthesis Enhancements
Glycine, N-(ethoxycarbonyl)- has been instrumental in improving synthesis procedures for various compounds. For example, it facilitated the synthesis of glycine and taurine conjugates of 5beta-cholanic acids with yields higher than 90%, proving efficient in large-scale preparations (Tserng, Hachey, & Klein, 1977). Similarly, it was used in synthesizing angiotensin-converting enzyme inhibitors, showing its utility in pharmaceutical development (Watanabe, Tada, Itoh, & Hayashi, 1987).
Analytical Chemistry Applications
In analytical chemistry, Glycine, N-(ethoxycarbonyl)- derivatives have been studied for their fragmentation pathways upon electron ionization. This research is crucial for understanding the behavior of such compounds under specific conditions, which is valuable in various analytical applications (Ubukata, Kusai, Taniuchi, Kaneko, & Kobayashi, 2007).
Contributions to Organic Chemistry
In organic chemistry, Glycine, N-(ethoxycarbonyl)- plays a significant role. Its utilization in the preparation of N-(benzyloxycarbonyl)glycine esters and amides has shown potent anticonvulsant activities, highlighting its medicinal potential (Geurts, Poupaert, Scriba, & Lambert, 1998). Additionally, its role in the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters emphasizes its versatility in organic syntheses (Morgan & Pinhey, 1994).
Impact on Medicinal Chemistry
The compound's application extends to medicinal chemistry, where it has been used in the synthesis of various medicinally relevant compounds. For instance, it facilitated the synthesis of anticonvulsant agents, demonstrating its contribution to drug development (Geurts et al., 1998).
Role in Biochemistry
In biochemistry, Glycine, N-(ethoxycarbonyl)- derivatives have been employed to study enzymatic reactions and interactions, elucidating enzyme-catalyzed processes and their specificity (Natchev, 1988). This knowledge is crucial in understanding biochemical pathways and designing enzyme-targeted drugs.
Advancements in Pharmacology
The compound's derivatives have been used in pharmacological research, like in the synthesis of insulin analogues. This has significant implications for diabetes treatment and understanding insulin function (Saunders & Offord, 1977).
Safety And Hazards
Glycine, N-(ethoxycarbonyl)-, is combustible and there is a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
2-(ethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVSUZHDJGUDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196667 | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(ethoxycarbonyl)- | |
CAS RN |
4596-51-4 | |
Record name | Glycine, N-(ethoxycarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbethoxyglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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